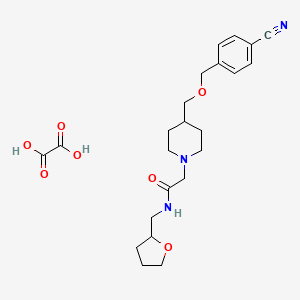

3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid" is a derivative of the 1H-pyrazole class, which is known for its significance in medicinal chemistry due to the pyrazole ring's presence in numerous pharmacologically active compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structural analysis, and chemical properties of closely related pyrazole derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of starting materials such as hydrazine and various ketones or aldehydes to form the pyrazole ring through cyclization reactions. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile involves a two-step process starting from potassium tricyanomethanide and features a selective Sandmeyer reaction . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves multiple steps, including nucleophilic substitution, cyclization, bromination, and hydrolysis . These methods highlight the versatility and complexity of synthesizing substituted pyrazole compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveals that it crystallizes in the trigonal space group and features intermolecular hydrogen bonds, which are confirmed by NBO analysis . The molecular structure of pyrazole derivatives can significantly influence their physical properties and reactivity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, to introduce different substituents on the pyrazole ring, which can alter their biological activity. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine lead to the formation of different products depending on the reaction conditions . These reactions are crucial for the development of pyrazole-based compounds with desired properties for potential applications in pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromo, chloro, or methoxy groups can affect these properties. For example, the small energy gap between the frontier molecular orbitals of the compound studied in paper is responsible for its nonlinear optical activity, indicating that electronic properties can be tuned by structural modifications. The synthesis and characterization of various substituted 1H-pyrazole carboxylic acids and their metal complexes also provide insights into the coordination chemistry and potential applications of these compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Intermediate Applications

3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid serves as a critical intermediate in the synthesis of various compounds. For instance, its derivatization into amide compounds through reactions involving carbonyl chloride and ring ammonia demonstrates its utility in chemical synthesis processes. These reactions underline the versatility of such compounds in producing molecules with potential applications across different domains, including agricultural chemistry and materials science (Yang Yun-shang, 2011).

Optical and Material Science Research

In materials science, compounds related to 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid have been explored for their optical properties. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, for example, exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications. Such studies highlight the contribution of pyrazole derivatives in developing new materials for advanced technological applications (B. Chandrakantha et al., 2013).

Antifungal and Agricultural Chemistry

The antifungal activity of pyrazole derivatives, including those similar to 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid, has been extensively studied. Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, for example, have shown promising results against a variety of phytopathogenic fungi, outperforming some existing fungicides. This underscores the potential of such compounds in agricultural chemistry, offering new pathways for the development of fungicides (Shijie Du et al., 2015).

Coordination Chemistry and Metal-Organic Frameworks

Research into coordination polymers constructed from pyrazole-based ligands, including derivatives of 3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid, demonstrates the significance of these compounds in coordination chemistry. The assembly of such ligands with metal ions has led to the formation of structures with diverse architectures and functionalities. These findings are crucial for the development of metal-organic frameworks (MOFs) with applications ranging from catalysis to gas storage (M. Cheng et al., 2017).

Safety and Hazards

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s . Therefore, it is likely that “3-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid” and similar compounds will continue to be of interest in various fields of science.

Propriétés

IUPAC Name |

3-bromo-1-propan-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(7(11)12)6(8)9-10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQZDWWXIGFQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2544033.png)

![{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride](/img/structure/B2544034.png)

![4-propyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2544035.png)

![1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride](/img/structure/B2544036.png)

![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)

![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)